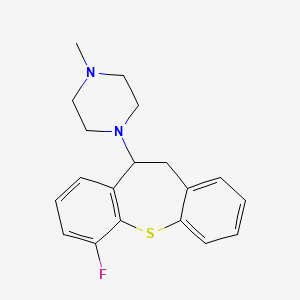
1-Chloro-2,4-dinitrobenzene-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-dinitrobenzene-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H3ClN2O4 and a molecular weight of 208.51 g/mol . This compound is a derivative of 1-chloro-2,4-dinitrobenzene, where the benzene ring is labeled with carbon-13 isotopes. It is commonly used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dinitrobenzene-13C6 can be synthesized through a multi-step process involving nitration and chlorination of benzene derivatives. The nitration of benzene with nitric acid and sulfuric acid produces dinitrobenzene, which is then chlorinated using chlorine gas in the presence of a catalyst to yield 1-chloro-2,4-dinitrobenzene .
Industrial Production Methods: Industrial production of 1-chloro-2,4-dinitrobenzene involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The resulting dinitrobenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,4-dinitrobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound readily undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, dimethylamine, and thiols are commonly used under mild conditions (room temperature, ethanol as solvent).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are used.
Major Products:
Nucleophilic Substitution: Products include 2,4-dinitrophenol, 2,4-dinitroaniline, and 2,4-dinitrophenylthiol.
Reduction: The major product is 2,4-diaminochlorobenzene.
Applications De Recherche Scientifique
1-Chloro-2,4-dinitrobenzene-13C6 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-chloro-2,4-dinitrobenzene-13C6 involves its interaction with nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination to yield the substitution product . In biological systems, it conjugates with glutathione, leading to the formation of 2,4-dinitrophenyl-S-glutathione, which inhibits thioredoxin reductase .
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-dinitrobenzene: The non-labeled version of the compound, used in similar applications.
2,4-Dinitrochlorobenzene: Another derivative with similar reactivity and applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Uniqueness: 1-Chloro-2,4-dinitrobenzene-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This labeling allows for detailed structural and mechanistic studies that are not possible with the non-labeled compound .
Propriétés
Formule moléculaire |
C6H3ClN2O4 |
|---|---|
Poids moléculaire |
208.51 g/mol |
Nom IUPAC |
1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
VYZAHLCBVHPDDF-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)

![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)





